molecular formula C20H16ClFN2O3S B10944752 Propyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

Propyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B10944752
M. Wt: 418.9 g/mol
InChI Key: JNRPICHTWXTSDM-UHFFFAOYSA-N
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Description

PROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of pyridyl, fluorophenyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridyl Intermediate: The starting material, 2-chloro-3-pyridinecarboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.

    Coupling with Fluorophenyl Thiophene: The acid chloride is then reacted with 4-fluorophenyl thiophene in the presence of a base such as triethylamine to form the desired intermediate.

    Propylation: The final step involves the propylation of the intermediate using propyl bromide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

PROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of PROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyridyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chloro-3-pyridyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylic acid
  • Ethyl 2-{[(2-chloro-3-pyridyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Uniqueness

PROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is unique due to its propyl ester group, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H16ClFN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

propyl 2-[(2-chloropyridine-3-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H16ClFN2O3S/c1-2-10-27-20(26)16-15(12-5-7-13(22)8-6-12)11-28-19(16)24-18(25)14-4-3-9-23-17(14)21/h3-9,11H,2,10H2,1H3,(H,24,25)

InChI Key

JNRPICHTWXTSDM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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